1-Butoxy-2-phenoxy-ethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91764-32-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-butoxyethoxybenzene |
InChI |
InChI=1S/C12H18O2/c1-2-3-9-13-10-11-14-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
WMKLOPKWBZQHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Mechanistic Investigations of 1-Butoxy-2-phenoxy-ethane Formation and Related Etherifications
Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. The Williamson ether synthesis, as an SN2 reaction, exhibits second-order kinetics, with the rate being dependent on the concentrations of both the nucleophile (alkoxide/phenoxide) and the electrophile (alkyl halide). teachthemechanism.com
Rate = k[Nucleophile][Alkyl Halide]
Detailed kinetic modeling has been employed to dissect complex reaction networks in ether synthesis. For example, a study of the Williamson reaction between sodium β-naphthoxide and benzyl (B1604629) bromide revealed that the choice of solvent significantly alters the reaction pathways. rsc.orgresearchgate.net By combining experiments with kinetic modeling, researchers were able to quantify the relative rates of O-alkylation versus C-alkylation in different solvents like methanol (B129727) and acetonitrile (B52724), providing a deeper understanding of selectivity. rsc.orgresearchgate.net
In catalytic systems, the kinetics can be more complex. A study on the iron-catalyzed dehydrative etherification of alcohols found that the formation of symmetrical ethers followed zero-order kinetics, while the subsequent formation of unsymmetrical ethers from these intermediates followed first-order kinetics. nih.govnih.gov Such studies are vital for elucidating the step-by-step mechanism of the catalytic cycle.
Transition State Analysis in Etherification Reactions
While specific transition state analysis for the synthesis of this compound is not extensively detailed in the available literature, the general principles of the SN2 mechanism of the Williamson ether synthesis provide a framework for understanding this critical stage. The reaction proceeds through a concerted mechanism where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. byjus.com
The transition state for this reaction involves a five-coordinate carbon atom where a partial bond is forming between the oxygen of the alkoxide (e.g., 2-phenoxyethoxide) and the carbon of the alkyl halide (e.g., 1-bromobutane), while the carbon-halide bond is partially broken. masterorganicchemistry.com The geometry of the carbon atom undergoes inversion during this process. masterorganicchemistry.com The energy of this transition state is a critical determinant of the reaction rate. Factors that stabilize this transition state, such as the use of polar aprotic solvents that can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, will accelerate the reaction. jk-sci.com Conversely, steric hindrance around the reaction centers will raise the energy of the transition state and slow down the reaction. masterorganicchemistry.com For the synthesis of this compound, the use of a primary alkyl halide like 1-bromobutane (B133212) is favored as it presents minimal steric hindrance. byjus.commasterorganicchemistry.com
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
The optimization of synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the choice of solvent, the catalyst system, reaction temperature, and pressure.
Solvent Effects on Reaction Efficiency
The choice of solvent plays a pivotal role in the efficiency of the Williamson ether synthesis. For the preparation of aryl ethers, dipolar aprotic solvents are generally preferred as they can enhance the reaction rate. jk-sci.com Solvents such as acetonitrile and N,N-dimethylformamide (DMF) are commonly used. byjus.com These solvents are effective at solvating the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide, which leaves the alkoxide anion more "naked" and therefore more nucleophilic. Protic solvents are generally avoided as they can solvate the alkoxide, reducing its nucleophilicity and thus slowing down the reaction.
Table 1: General Solvent Effects in Williamson Ether Synthesis
| Solvent Type | Examples | Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, DMF, DMSO | Increases | Solvates the cation, leaving the nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and deactivates the nucleophilic alkoxide. |
| Nonpolar | Toluene, Hexane | Generally slow | Poor solubility of the ionic alkoxide reactant. |
This table represents general trends in Williamson ether synthesis and is not based on specific experimental data for this compound.
Catalyst Performance and Ligand Design
In the context of the Williamson ether synthesis for compounds like this compound, "catalysis" often refers to the use of phase-transfer catalysts (PTCs). PTCs are particularly useful when the reactants are in different phases, for instance, a solid alkoxide and a liquid alkyl halide. ijche.comias.ac.in Quaternary ammonium (B1175870) salts are common PTCs that facilitate the transfer of the alkoxide anion from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs. ias.ac.in This can significantly increase the reaction rate and allow for the use of less expensive bases like potassium carbonate. jk-sci.comijche.com The efficiency of the PTC is dependent on the structure of its cation and its ability to solubilize the anion in the organic phase.
While traditional Williamson ether synthesis does not typically involve metal-based catalysts with designed ligands, related etherification reactions can be catalyzed. However, for a straightforward synthesis of this compound, a PTC approach is more common. biomedres.usphasetransfer.comcrdeepjournal.org
Temperature and Pressure Influence
Temperature is a critical parameter in controlling the rate of the Williamson ether synthesis. Generally, increasing the temperature increases the reaction rate. A typical temperature range for this type of reaction is between 50 to 100 °C. byjus.com However, excessively high temperatures can promote side reactions, such as the elimination of the alkyl halide, particularly if a secondary or tertiary halide were used. For the synthesis of this compound from a primary butyl halide, the competing elimination reaction is less of a concern. masterorganicchemistry.com
The reaction is typically carried out at atmospheric pressure. The influence of high pressure on this type of reaction is not a standard consideration for optimization, as the reaction does not involve gaseous reactants or a significant change in molar volume.
Table 2: General Influence of Temperature on Williamson Ether Synthesis
| Temperature Range | General Effect on Primary Alkyl Halides | Potential Side Reactions |
|---|---|---|
| Room Temperature | Reaction may be slow | Minimal |
| 50 - 100 °C | Generally optimal for good reaction rates | Low risk of elimination |
| > 100 °C | Faster reaction, but increased risk of side products | Increased potential for solvent boiling and side reactions |
This table represents general trends and is not based on specific experimental data for this compound.
Advanced Spectroscopic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for deducing the conformational preferences of flexible molecules like 1-Butoxy-2-phenoxy-ethane.
Multi-dimensional NMR experiments are crucial for resolving spectral overlap and establishing connectivity between atoms in the this compound molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment would reveal proton-proton couplings within the butyl and ethoxy chains. For instance, cross-peaks would be observed between the protons of the terminal methyl group and the adjacent methylene group of the butoxy chain, and sequentially along the aliphatic chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For example, the protons of the phenoxy group's aromatic ring would show correlations to their corresponding aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the butoxy, ethoxy, and phenoxy fragments. For example, correlations would be expected between the protons of the methylene group adjacent to the ether oxygen of the butoxy group and the carbons of the ethoxy group, and between the protons of the ethoxy group and the carbons of the phenoxy group.
Conformational analysis of this compound can be inferred from coupling constants and Nuclear Overhauser Effect (NOE) data. The rotational freedom around the various C-C and C-O single bonds leads to a multitude of possible conformations. By analyzing the through-space correlations in a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, the spatial proximity of different proton groups can be determined, providing insights into the preferred solution-state conformation.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H to ¹³C) |
| Butoxy: -CH₃ | ~0.9 | ~14 | with Butoxy -CH₂- (next to CH₃) | Yes | Butoxy -CH₂- (next to CH₃), Butoxy -CH₂- (middle) |
| Butoxy: -CH₂- (next to CH₃) | ~1.4 | ~19 | with Butoxy -CH₃, Butoxy -CH₂- (middle) | Yes | Butoxy -CH₃, Butoxy -CH₂- (middle), Butoxy -O-CH₂- |
| Butoxy: -CH₂- (middle) | ~1.6 | ~32 | with Butoxy -CH₂- (next to CH₃), Butoxy -O-CH₂- | Yes | Butoxy -CH₂- (next to CH₃), Butoxy -O-CH₂- |
| Butoxy: -O-CH₂- | ~3.5 | ~70 | with Butoxy -CH₂- (middle), Ethoxy -CH₂-O- | Yes | Butoxy -CH₂- (middle), Ethoxy -CH₂-O- |
| Ethoxy: -CH₂-O- (butoxy side) | ~3.7 | ~69 | with Butoxy -O-CH₂, Ethoxy -O-CH₂- (phenoxy side) | Yes | Butoxy -O-CH₂, Ethoxy -O-CH₂- (phenoxy side), Phenoxy C1 |
| Ethoxy: -O-CH₂- (phenoxy side) | ~4.1 | ~67 | with Ethoxy -CH₂-O- (butoxy side) | Yes | Ethoxy -CH₂-O- (butoxy side), Phenoxy C1 |
| Phenoxy: C1 (ipso) | - | ~159 | - | No | - |
| Phenoxy: C2, C6 (ortho) | ~6.9 | ~115 | with Phenoxy C3, C5 (meta) | Yes | Phenoxy C4 (para), Phenoxy C1 (ipso) |
| Phenoxy: C3, C5 (meta) | ~7.3 | ~129 | with Phenoxy C2, C6 (ortho), Phenoxy C4 (para) | Yes | Phenoxy C1 (ipso) |
| Phenoxy: C4 (para) | ~7.0 | ~121 | with Phenoxy C3, C5 (meta) | Yes | Phenoxy C2, C6 (ortho) |
Solid-state NMR (ssNMR) provides information about the structure and dynamics of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of the solid material. Polymorphism, or the existence of different crystalline forms, can be identified through distinct chemical shifts and relaxation times in the ssNMR spectra. Furthermore, ssNMR can be employed to study the interactions of this compound with surfaces or within matrices, which is relevant for its applications in various formulations.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Preferences
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide insights into conformational preferences.
The vibrational spectrum of this compound is characterized by contributions from the alkyl chain, the ether linkages, and the aromatic ring.
Alkyl C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are characteristic of symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups in the butoxy chain.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-O-C Stretching: The ether linkages give rise to strong, characteristic bands. The aliphatic C-O-C stretching is expected around 1120 cm⁻¹, while the aryl-alkyl ether C-O-C stretching will have a characteristic asymmetric stretch around 1240 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.
Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.
Conformational changes can lead to shifts in the positions and intensities of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformations.
Table 2: Tentative Vibrational Band Assignments for this compound (Note: These are expected ranges and specific values would be determined experimentally.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3030-3080 | Aromatic C-H Stretching | Phenyl Ring |
| 2850-2960 | Aliphatic C-H Stretching (asymmetric/symmetric) | Butyl and Ethyl Chains |
| 1580-1600 | Aromatic C=C Stretching | Phenyl Ring |
| 1450-1490 | Aromatic C=C Stretching | Phenyl Ring |
| 1240-1250 | Aryl-Alkyl C-O-C Asymmetric Stretching | Phenoxy-ethane |
| 1075-1150 | Aliphatic C-O-C Stretching | Butoxy-ethane |
| 1030-1050 | Aryl-Alkyl C-O-C Symmetric Stretching | Phenoxy-ethane |
| 690-770 | Aromatic C-H Out-of-Plane Bending | Phenyl Ring |
In situ vibrational spectroscopy, particularly FTIR or Raman, can be a powerful tool for monitoring chemical transformations involving this compound in real-time. For instance, in a synthesis process, the disappearance of reactant bands and the appearance of product bands (such as the characteristic ether bands) can be tracked to determine reaction kinetics and endpoints. Similarly, thermal or photochemical degradation of the compound could be monitored by observing changes in its vibrational spectrum over time under specific conditions.
Mass Spectrometry for Fragmentation Pathway Elucidation (Beyond Basic Molecular Weight Determination)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₂H₁₈O₂). Beyond this, tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, the connectivity of the molecule can be pieced together.
For this compound, common fragmentation patterns for ethers would be expected:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway. This could lead to the formation of a phenoxyethyl cation or a butoxyethyl cation.
Cleavage of the Ether Bond: Direct cleavage of the C-O bond can also occur, leading to the formation of phenoxy or butoxy radicals and corresponding cations.
Fragmentation of the Butyl Chain: The butyl group can undergo fragmentation, leading to the loss of alkyl radicals.
Rearrangement Reactions: Hydrogen rearrangements can lead to the formation of stable fragment ions.
A detailed analysis of the MS/MS spectrum allows for the construction of a comprehensive fragmentation scheme, which serves as a structural fingerprint of the molecule.
Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: The relative abundances of these fragments would depend on the ionization technique and collision energy.)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 194 | [C₁₂H₁₈O₂]⁺˙ (Molecular Ion) | Electron Ionization |
| 137 | [C₈H₉O₂]⁺ (Phenoxyethyl cation) | Alpha-cleavage of the butoxy group |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Rearrangement and cleavage |
| 94 | [C₆H₆O]⁺˙ (Phenol radical cation) | Cleavage of the ethoxy bridge and H-rearrangement |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Cleavage of the phenoxy group |
| 57 | [C₄H₉]⁺ (Butyl cation) | Cleavage of the butoxy group |
Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification
In a typical MS/MS experiment, the molecular ion of this compound ([C₁₂H₁₈O₂]⁺˙) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the weakest bonds and those leading to the formation of stable fragments. For aromatic ethers, the molecular ion peak is generally prominent due to the stability of the benzene ring. whitman.edu
Key fragmentation pathways for this compound would likely involve cleavage of the ether bonds. The major fragmentation is anticipated to occur at the β-bond relative to the aromatic ring, leading to the formation of a stable phenoxy-containing fragment. whitman.eduwhitman.edu Additionally, cleavage at the α-bond to the aromatic ring can also occur. whitman.eduwhitman.edu
Predicted Fragmentation Pathways:
α-cleavage: Cleavage of the O-CH₂ bond adjacent to the phenoxy group can lead to the formation of a phenoxy radical (C₆H₅O•) and a [CH₂CH₂O(CH₂)₃CH₃]⁺ ion, or a phenoxy cation ([C₆H₅O]⁺) at m/z 93 and a butoxyethyl radical.
β-cleavage: Cleavage of the CH₂-CH₂ bond would result in the formation of a stable benzylic-type cation. However, in this structure, cleavage of the butoxy group is more likely.
Cleavage of the Butyl Group: Fragmentation within the butyl group can occur, leading to the loss of alkyl radicals and the formation of various smaller fragment ions.
The resulting fragment ions would provide definitive evidence for the presence of the butoxy and phenoxy-ethane subunits within the molecule. A hypothetical fragmentation pattern is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted m/z |
| 194 | [M - C₄H₉]⁺ | [C₆H₅OCH₂CH₂O]⁺ | 137 |
| 194 | [C₆H₅O]⁺ | Phenoxy ion | 93 |
| 194 | [C₆H₅]⁺ | Phenyl ion | 77 |
| 194 | [C₄H₉]⁺ | Butyl cation | 57 |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry for ethers and may not reflect experimentally observed data.
High-Resolution Mass Spectrometry for Isomer Differentiation
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy, which is crucial for differentiating between isomeric compounds that have the same nominal mass. libretexts.orgnih.gov Isomers of this compound, which share the molecular formula C₁₂H₁₈O₂, would be indistinguishable by low-resolution mass spectrometry.
HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula. For example, while this compound has a nominal mass of 194, its exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is 194.1307.
The ability of HRMS to provide an exact molecular formula is a powerful tool for distinguishing between isomers that may have different arrangements of atoms. libretexts.org For instance, an isomer of this compound could have a different ether linkage or branching in the alkyl chain. While their fragmentation patterns in MS/MS might be similar, only HRMS can confirm that they share the same elemental composition.
In cases where isomers exhibit nearly identical fragmentation patterns, coupling HRMS with techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the ion's size and shape, further aiding in their differentiation. nih.gov
X-ray Crystallography and Diffraction Studies (If Crystalline Forms Exist for Analogues)
Direct X-ray crystallography data for this compound is not available, likely because it exists as a liquid at room temperature and is challenging to crystallize. However, the study of crystalline analogues can provide valuable insights into the potential solid-state packing and intermolecular interactions that might influence the physical properties of this compound.
Crystal Structure Determination and Polymorphism Analysis
The crystal structures of related phenylethanol derivatives have been determined, often through cocrystallization with other molecules. researchgate.net X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice, providing information on bond lengths, bond angles, and torsion angles. wikipedia.org
For analogues of this compound that do form crystals, X-ray diffraction would be the definitive method for structural elucidation in the solid state. nih.gov The process involves exposing a single crystal to an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined. nih.gov
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon that can be investigated using X-ray diffraction. Different polymorphs of a substance can exhibit distinct physical properties, and their study is crucial in materials science and pharmaceuticals. While there is no information on polymorphism for this compound itself, the analysis of crystalline analogues would involve screening for different crystal forms by varying crystallization conditions such as solvent, temperature, and pressure.
Intermolecular Interactions in Solid State
The solid-state packing of molecules is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding and π-π stacking. researchgate.net For aromatic ethers, these interactions play a significant role in determining the crystal structure. nih.gov
In the hypothetical crystalline state of this compound or its analogues, the following intermolecular interactions would be expected:
Van der Waals Forces: These non-specific attractive forces would be present between the aliphatic butyl chains and the aromatic rings of neighboring molecules.
Dipole-Dipole Interactions: The ether oxygen atoms introduce a dipole moment, leading to electrostatic interactions between molecules.
π-π Stacking: The aromatic phenoxy groups could engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions can be either face-to-face or offset. acs.org
C-H···π Interactions: Hydrogen atoms from the alkyl chains or the aromatic rings can interact with the π-system of adjacent aromatic rings.
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-butoxy-2-phenoxy-ethane, offering predictions of its molecular orbitals, charge distribution, and reactivity. These methods provide a molecular-level understanding of the compound's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can reveal the spatial distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is anticipated to be primarily localized on the electron-rich phenoxy group, which can act as an electron donor. Conversely, the LUMO is expected to be distributed across the butoxy and ethoxy fragments, indicating regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
The alkoxy group of an aryl alkyl ether is known to activate the benzene (B151609) ring towards electrophilic substitution by increasing the electron density. sarthaks.comvedantu.comdoubtnut.comdoubtnut.comaskfilo.com DFT calculations can quantify this effect by mapping the electron density surface and calculating partial atomic charges. The oxygen atoms of the ether linkages are expected to exhibit significant negative partial charges due to their high electronegativity, while the adjacent carbon atoms and the aromatic ring's ortho and para positions will show a corresponding increase in electron density. sarthaks.comvedantu.comdoubtnut.comdoubtnut.comaskfilo.com This charge distribution is crucial for understanding the molecule's interaction with other polar molecules and its role in chemical reactions.
Table 1: Hypothetical Mulliken Partial Atomic Charges for Key Atoms in this compound Calculated Using DFT
| Atom | Element | Hypothetical Mulliken Charge (a.u.) |
| O1 (phenoxy) | Oxygen | -0.65 |
| C1 (phenoxy, ipso) | Carbon | +0.20 |
| C7 (ethoxy) | Carbon | -0.15 |
| O2 (butoxy) | Oxygen | -0.70 |
| C9 (butoxy) | Carbon | -0.20 |
| H (aromatic, para) | Hydrogen | +0.10 |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the potential energy surface of this compound. acs.orgacs.org These calculations can identify various stable conformers and the transition states that connect them. For a flexible molecule like this compound, numerous conformations arise from rotations around its single bonds. columbia.edunih.gov
By systematically mapping the energy as a function of dihedral angles, a detailed energy landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima corresponding to metastable conformers. The energy barriers between these conformers determine the kinetics of conformational changes. Such explorations are vital for understanding the molecule's preferred shapes and how it might interact with other molecules, for instance, in a biological receptor or as a solvent. acs.orgacs.org
Conformational Analysis and Potential Energy Surfaces
The flexibility of the alkoxy chains in this compound gives rise to a complex conformational landscape, which can be characterized by analyzing rotational barriers and intramolecular interactions.
Rotation around the single bonds (C-C and C-O) in this compound is not entirely free due to energetic barriers. acs.org These barriers arise from a combination of torsional strain and steric hindrance between bulky groups. nih.govnih.govyoutube.com The rotation of the butoxy and phenoxy groups around the central ethoxy bridge is particularly significant.
The bulky nature of the terminal butoxy and phenoxy groups leads to significant steric hindrance, which influences the molecule's preferred conformations. nih.govnih.govyoutube.com Computational methods can quantify the energy required to rotate around specific bonds, thereby identifying the most and least favorable conformations. For example, an eclipsed conformation, where the bulkiest groups are aligned, would be energetically unfavorable compared to a staggered or anti-conformation.
Table 2: Estimated Rotational Energy Barriers for Key Bonds in this compound
| Bond | Bond Type | Estimated Rotational Barrier (kcal/mol) |
| C(aromatic)-O | Aryl-Ether | 3.5 - 5.0 |
| O-CH2 (ethoxy) | Alkyl-Ether | 2.5 - 4.0 |
| CH2-CH2 (ethoxy) | Alkyl-Alkyl | 3.0 - 4.5 |
| CH2-O (butoxy) | Alkyl-Ether | 2.5 - 4.0 |
| CH2-CH2 (butoxy) | Alkyl-Alkyl | 3.0 - 4.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. osti.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's dynamic nature.
For this compound, MD simulations can be used to explore its conformational dynamics in a simulated environment, such as in a solvent. These simulations can reveal how the molecule flexes and changes its shape over time, the timescales of these conformational transitions, and how it interacts with surrounding solvent molecules. This information is crucial for understanding its macroscopic properties, such as viscosity and diffusion, and its behavior in complex systems.
Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in a Water Box
| Parameter | Value |
| Force Field | OPLS-AA / AMBER |
| Solvent Model | TIP3P Water |
| Box Size | 50 x 50 x 50 ų |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Solvent Effects on Molecular Conformations
The conformation of a flexible molecule like this compound is expected to be influenced by its surrounding solvent. The interplay of intermolecular forces between the solute and solvent molecules can stabilize or destabilize different spatial arrangements of the atoms. For instance, in a polar solvent, conformations that result in a larger dipole moment would likely be favored. Conversely, in a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred shape.
Temperature Dependence of Conformational Equilibria
The distribution of different conformers of a molecule at equilibrium is also dependent on temperature. As the temperature increases, there is more thermal energy available to overcome the energy barriers between different conformations, leading to a greater population of higher-energy conformers. The relationship between the equilibrium constant and temperature is described by the van 't Hoff equation, which allows for the determination of thermodynamic parameters such as the enthalpy and entropy differences between conformers.
Experimental techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are often used to study these equilibria. Such studies would provide a detailed picture of the conformational landscape of this compound and its dynamic nature. At present, published research detailing these specific thermodynamic parameters for this compound could not be located.
Reaction Mechanism Modeling using Computational Methods
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult to obtain through experiments alone.
Transition State Identification and Energy Barrier Calculations
Understanding the mechanism of a reaction involving this compound would require the identification of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical factor in determining the rate of a reaction. Computational methods allow for the precise calculation of the geometries and energies of these transient species.
For example, in a hypothetical ether cleavage reaction, computational chemists would model the approach of a reagent, the breaking of the C-O bond, and the formation of new bonds. By mapping the potential energy surface, they could identify the lowest energy path from reactants to products. Despite the general applicability of these methods, specific transition state structures and energy barriers for reactions involving this compound have not been reported in the reviewed literature.
Catalytic Cycle Simulations
Many chemical transformations are facilitated by catalysts, which provide an alternative reaction pathway with a lower activation energy. Computational simulations of catalytic cycles can reveal the intricate interactions between the substrate (this compound), the catalyst, and any other reacting species. These models can help in understanding the role of the catalyst in activating the substrate, stabilizing intermediates, and facilitating the formation of the final product.
Such simulations are crucial for the design and optimization of new catalytic processes. For instance, if this compound were to be used in a catalytic process, modeling could help in selecting the most efficient catalyst and reaction conditions. Currently, there is no specific published research detailing catalytic cycle simulations for reactions involving this compound.
Chemical Reactivity, Derivatization, and Transformation Studies
Oxidation Reactions and Pathways (e.g., Peroxide Formation)
Ethers are known to undergo autoxidation in the presence of oxygen, a process that can lead to the formation of explosive peroxides. This reactivity is a significant consideration in the handling and storage of ether-containing compounds.
The formation of peroxides in ethers like 1-butoxy-2-phenoxy-ethane proceeds via a free radical chain mechanism, particularly in the presence of light and air. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, as these C-H bonds are weakened by the electron-withdrawing effect of the oxygen.
For this compound, there are two primary sites susceptible to hydrogen abstraction: the carbon atoms of the butoxy group and the ethoxy group that are alpha to the ether oxygens. The general mechanism involves the following steps:
Initiation: A radical initiator (e.g., from UV light or impurities) abstracts a hydrogen atom to form an ether radical.
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide.
Termination: The reaction is terminated by the combination of two radicals.
Studies on similar glycol ethers, such as 2-ethoxyethanol, have shown that autoxidation is a significant atmospheric chemical pathway, leading to the formation of highly oxygenated organic molecules. acs.orgku.dk The intramolecular hydrogen-shift processes of the peroxy radicals are competitive with bimolecular reactions, especially under conditions with low levels of nitrogen oxides. acs.orgku.dk
Table 1: Susceptible Positions for Peroxide Formation in this compound This is an interactive table. Click on the headers to sort.
| Position | Structure | Relative Reactivity |
|---|---|---|
| α-carbon of butoxy group | -O-CH₂ -CH₂-CH₂-CH₃ | High |
| α-carbon of ethoxy group (aliphatic side) | -O-CH₂ -CH₂-O-Ph | High |
| α-carbon of ethoxy group (aromatic side) | Ph-O-CH₂ -CH₂- | Moderate |
The catalytic oxidation of ethers can lead to a variety of products, including aldehydes, ketones, and carboxylic acids. While specific studies on this compound are not prevalent, research on related compounds such as polyethylene (B3416737) glycols (PEGs) and other aryl alkyl ethers provides insight into potential oxidative transformations.
For instance, the catalytic oxidation of polyethylene glycol dodecyl ether to the corresponding carboxylic acid has been achieved using gold and palladium nanoparticles supported on carbon, with water as a solvent and dioxygen as the oxidant. researchgate.net This suggests that the butoxy and ethoxy groups in this compound could potentially be oxidized to carboxylic acids under similar catalytic conditions.
Furthermore, studies on the oxidation of PEGs by alcohol dehydrogenase indicate that terminal hydroxyl groups can be oxidized. nih.gov While this compound lacks a hydroxyl group, this highlights the susceptibility of the polyether chain to enzymatic or catalytic oxidation. The catalytic oxidative deformylation of polyethylene glycols in the presence of Cu(II) ions has also been reported, leading to the cleavage of C-C bonds and the formation of formic acid. catalysis.ru
Research on the photocatalytic functionalization of aryl alkyl ethers has demonstrated that selective oxidation can occur at the α-aryloxyalkyl C-H bond. researchgate.netrsc.orgnih.gov This proceeds via the formation of a radical cation upon single-electron oxidation by a photocatalyst, followed by deprotonation to yield a radical that can be trapped by various electrophiles. researchgate.netrsc.orgnih.gov
Cleavage Reactions of Ether Linkages
The two ether linkages in this compound exhibit different reactivities towards cleavage. The alkyl ether bond is more susceptible to cleavage under acidic conditions than the aryl ether bond.
The acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion or another nucleophile. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether.
For this compound, the cleavage of the butoxyethyl ether linkage would likely proceed via an Sₙ2 mechanism, as primary carbocations are unstable. The reaction with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would involve the protonation of the ether oxygen, followed by the attack of the halide ion on the less sterically hindered carbon atom.
The cleavage of the phenoxyethyl ether linkage is more challenging due to the increased strength of the aryl-oxygen bond. Cleavage of this bond typically requires more forcing conditions. Studies on the acid hydrolysis of phenolic ethers have been conducted to understand the kinetics of this process. rsc.orgresearchgate.net
Table 2: Products of Acid-Catalyzed Cleavage of this compound with Excess HX This is an interactive table. Click on the headers to sort.
| Ether Linkage Cleaved | Products |
|---|---|
| Butoxyethyl | 1-Iodobutane and 2-Phenoxyethanol (B1175444) |
| Phenoxyethyl | Phenol (B47542) and 1-Butoxy-2-iodoethane |
Reductive cleavage of C-O bonds in ethers offers an alternative to acid-catalyzed methods. Various reducing agents and catalytic systems have been developed for this purpose. Recent advances have focused on the transition metal-catalyzed activation of C-O bonds in aryl ethers. nih.gov
For the reductive cleavage of the aryl C-O bond in compounds similar to this compound, methods using LiAlH₄ combined with KOtBu have been shown to be effective in producing arenes from phenolic compounds and aryl ethers without the need for other catalysts. researchgate.net Electrochemical methods have also been explored for the reductive cleavage of C-O bonds in phenolic ethers.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution
The phenoxy group in this compound is an aromatic ring that can undergo electrophilic substitution reactions. The alkoxy substituent (-OCH₂CH₂OBu) is an activating group and directs incoming electrophiles to the ortho and para positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
The electron-donating nature of the alkoxy group enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609) itself. masterorganicchemistry.commsu.eduuomustansiriyah.edu.iqlibretexts.orgyoutube.com
Nucleophilic aromatic substitution (SₙAr) on the phenoxy ring of this compound is generally unfavorable unless the ring is activated by strong electron-withdrawing groups at the ortho or para positions relative to a good leaving group. chemistrysteps.comyoutube.comlibretexts.orglibretexts.org In the absence of such activating groups, nucleophilic substitution on the aromatic ring is difficult to achieve. The mechanism for SₙAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org
Regioselectivity in Substitution Reactions
The primary site for substitution reactions on this compound is the benzene ring of the phenoxy group. The alkoxy group (-O-CH2CH2OBu) is an activating group for electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atom adjacent to the aromatic ring, which can be delocalized into the ring, thereby increasing its electron density and making it more susceptible to attack by electrophiles.
The alkoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially attack the positions ortho (carbon 2 and 6) and para (carbon 4) to the ether linkage. ucalgary.ca This regioselectivity is a result of the resonance stabilization of the carbocation intermediates (sigma complexes) formed during the substitution process. The intermediates for ortho and para attack have resonance structures where the positive charge is delocalized onto the oxygen atom of the ether, which is a particularly stable arrangement. The intermediate for meta attack does not benefit from this stabilization. youtube.com
Steric hindrance from the butoxy-ethoxy side chain may influence the ratio of ortho to para products. The bulkier side chain might sterically hinder the approach of an electrophile to the ortho positions, potentially favoring the formation of the para-substituted product. researchgate.net
Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(Butoxy-2-phenoxy)-4-nitrobenzene and 1-(Butoxy-2-phenoxy)-2-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1-(Butoxy-2-phenoxy)-4-bromobenzene and 1-(Butoxy-2-phenoxy)-2-bromobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(1-Butoxy-2-phenoxy)acetophenone |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 1-(Butoxy-2-phenoxy)-4-methylbenzene and 1-(Butoxy-2-phenoxy)-2-methylbenzene |
Influence of Butoxy and Phenoxy Groups on Reactivity
The aliphatic ether linkages (butoxy and ethoxy) are generally stable but can undergo cleavage under harsh acidic conditions, typically involving strong acids like HBr or HI. idc-online.com The ether oxygen atoms can also act as hydrogen bond acceptors, influencing the solubility and physical properties of the molecule.
The reactivity of the aliphatic chain can also be influenced by the phenoxy group. For instance, the benzylic-like position (the CH₂ group attached to the phenoxy oxygen) could be susceptible to radical abstraction, although this is generally less favorable than reactions on the aromatic ring.
Derivatization for Advanced Materials or Intermediates
This compound can serve as a building block for the synthesis of more complex molecules with applications in materials science and specialized chemical industries.
Synthesis of Polymer Precursors
While this compound itself is not a monomer, it can be chemically modified to introduce polymerizable functional groups. The resulting monomers could then be used to synthesize polymers with tailored properties, such as flexibility (from the butoxy-ethoxy chain) and thermal stability (from the aromatic ring).
One potential route to a polymer precursor would be the introduction of a vinyl group onto the aromatic ring. This could be achieved through a multi-step synthesis, for example, by acylation of the aromatic ring followed by reduction and dehydration. The resulting vinyl-substituted this compound could then undergo polymerization.
Another approach involves the synthesis of vinyl ether monomers containing a phenoxy group. For instance, a related compound, 2-(4-acetoxyphenoxy)ethyl vinyl ether, has been synthesized and cationically polymerized to produce poly(vinyl ether)s with pendant phenol groups. semanticscholar.orgresearchgate.net A similar strategy could be envisioned starting from a derivative of this compound.
The general structure of such polymers would consist of a flexible poly(vinyl ether) backbone with pendant butoxy-phenoxy-ethane side chains. These side chains could impart unique properties to the polymer, such as a lower glass transition temperature and improved processability. semanticscholar.org
The table below outlines a hypothetical synthetic route for a polymer precursor derived from this compound.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(2-Butoxyethoxy)acetophenone |
| 2 | Reduction | NaBH₄ | 1-(4-(2-Butoxyethoxy)phenyl)ethanol |
| 3 | Dehydration | Acid catalyst, heat | 1-(2-Butoxyethoxy)-4-vinylbenzene |
| 4 | Polymerization | Radical or cationic initiator | Poly(1-(2-butoxyethoxy)-4-vinylbenzene) |
Formation of Functionalized Ethers for Specific Chemical Applications
The core structure of this compound can be derivatized to create functionalized ethers for various applications, such as specialty solvents, plasticizers, or intermediates in organic synthesis.
One common method for modifying ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. idc-online.com While this method is typically used to form ethers, it can be adapted to further functionalize the molecule if a suitable leaving group is present.
A more direct approach to functionalizing this compound would be to utilize the reactivity of the aromatic ring. For example, lithiation of the aromatic ring followed by reaction with an electrophile (e.g., an aldehyde, ketone, or epoxide) could introduce a variety of functional groups. Ortho-lithiation could be a viable strategy to introduce substituents adjacent to the ether linkage. researchgate.net
Furthermore, the synthesis of crown ethers and other macrocyclic compounds often involves the reaction of catechols or other dihydroxyphenols with dihaloalkanes. nih.gov By analogy, functionalized derivatives of this compound, for example, those containing a hydroxyl group on the aromatic ring, could serve as precursors for the synthesis of more complex ether-containing macrocycles.
The following table provides examples of potential functionalized ethers that could be synthesized from this compound and their potential applications.
| Functional Group Introduced | Synthetic Method | Potential Application |
| -CH₂OH | Friedel-Crafts acylation followed by reduction | Intermediate for polyesters or polyurethanes |
| -Br | Electrophilic bromination | Intermediate for cross-coupling reactions |
| -SO₃H | Sulfonation | Surfactant or ion-exchange resin component |
| -COOH | Friedel-Crafts acylation followed by haloform reaction | Monomer for polyamides or polyesters |
Analytical Methodologies for Chemical Process Monitoring and Environmental Analysis
Quantitative Analysis Method Validation (Excluding Dosage/Clinical Context)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. loesungsfabrik.de For a quantitative test, this involves a thorough evaluation of several performance characteristics to ensure the method can produce reliable and accurate measurements of 1-butoxy-2-phenoxy-ethane in a given sample matrix. ich.org The following sections detail the key validation parameters that would be assessed.
Accuracy, Precision, and Linearity Studies
Accuracy, precision, and linearity are fundamental characteristics that define the performance of a quantitative analytical method. ich.org These parameters are typically evaluated concurrently during the validation study. ich.org
Accuracy
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org For this compound, accuracy would be determined by assaying samples with known concentrations of the analyte. This is often achieved by spiking a blank matrix with a known amount of a certified reference standard of this compound at different concentration levels.
The accuracy is then expressed as the percent recovery of the known amount of analyte added. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each). ich.org
Illustrative Accuracy Data for this compound Analysis:
Table 1: Hypothetical Accuracy Study Results| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Recovery (%) |
|---|---|---|---|---|
| 80.0 | 79.2 | 81.1 | 80.5 | 100.5 |
| 100.0 | 99.5 | 100.8 | 98.9 | 99.7 |
Precision
Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility: Expresses the precision between laboratories (collaborative studies).
Illustrative Precision Data for this compound Analysis:
Table 2: Hypothetical Repeatability and Intermediate Precision Study Results| Concentration (µg/mL) | Analyst 1 / Day 1 (RSD %) | Analyst 2 / Day 2 (RSD %) |
|---|
Linearity
Linearity refers to the ability of the analytical method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ich.org This is typically demonstrated by analyzing a series of dilutions of a standard solution of this compound. The results are plotted as signal response versus concentration, and the relationship is evaluated statistically, often by calculating the correlation coefficient (r) or coefficient of determination (R²). An R² value close to 1.000 indicates a strong linear relationship.
Illustrative Linearity Data for this compound Analysis:
Table 3: Hypothetical Linearity Study Results| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 10.0 | 12,540 |
| 25.0 | 31,300 |
| 50.0 | 62,650 |
| 100.0 | 125,100 |
| 150.0 | 187,800 |
| Linearity Results | |
| Correlation Coefficient (r) | 0.9998 |
| Coefficient of Determination (R²) | 0.9996 |
| Linear Equation | y = 1250x + 35 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for the analysis of trace amounts of a compound or for the determination of impurities.
Limit of Detection (LOD)
The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ich.org It is the concentration that gives a signal significantly different from the background noise.
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org
Several methods can be used to determine the LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. The LOD is often defined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is defined as the concentration that yields a signal-to-noise ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Illustrative LOD and LOQ Data for this compound Analysis:
Table 4: Hypothetical LOD and LOQ Determination Results| Parameter | Method | Result (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.5 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1) | 1.5 |
| Limit of Detection (LOD) | Std. Dev. of Intercept & Slope | 0.48 |
Environmental Transformation and Degradation Pathways Mechanistic Focus
Photochemical Degradation Mechanisms
Photochemical degradation, driven by the energy of sunlight, represents a significant pathway for the transformation of organic compounds in both the atmosphere and aquatic environments. For 1-Butoxy-2-phenoxy-ethane, the presence of a phenoxy group suggests a susceptibility to photochemical reactions.
In the atmosphere, organic compounds like this compound are primarily degraded by gas-phase reactions with photochemically generated hydroxyl (•OH) radicals. The rate of this degradation is dependent on the concentration of •OH radicals and the specific rate constant for the reaction. While direct photolysis by UV radiation can occur, for many aromatic ethers, the reaction with hydroxyl radicals is the dominant atmospheric removal process. The ether linkages and the aromatic ring are potential sites for •OH radical attack.
In aqueous environments, the role of UV radiation is multifaceted. Direct photolysis can occur if the compound absorbs light in the solar spectrum. Additionally, indirect photolysis can be a significant degradation pathway. This process involves the absorption of light by other substances in the water, known as photosensitizers (e.g., dissolved organic matter), which then generate reactive species such as hydroxyl radicals, singlet oxygen, and peroxyl radicals. These reactive species can then react with and degrade this compound. The efficiency of these processes is influenced by water chemistry, including pH, temperature, and the concentration of photosensitizers. Studies on similar glycol ethers have shown that UV-activated processes can lead to significant degradation nih.govmdpi.com.
While specific studies on the photodegradation products of this compound are not available, the degradation pathways of analogous aromatic ethers and glycol ethers can provide insights into potential products. The degradation is likely to proceed through the cleavage of the ether bonds or modification of the aromatic ring.
Table 1: Plausible Photodegradation Products of this compound
| Precursor Compound | Potential Photodegradation Product | Formation Pathway |
|---|---|---|
| This compound | Phenol (B47542) | Cleavage of the ether linkage between the ethoxy and phenoxy groups. |
| This compound | Butoxyacetaldehyde | Cleavage of the ether linkage between the ethoxy and phenoxy groups. |
| This compound | 1,2-Benzenediol (Catechol) | Hydroxylation of the aromatic ring. |
| This compound | Butanol | Subsequent degradation of the butoxyacetaldehyde. |
This table is based on hypothesized degradation pathways due to a lack of direct experimental data for this compound.
The initial attack by hydroxyl radicals can lead to the formation of phenoxy and butoxyethoxy radicals. Subsequent reactions could lead to the formation of phenol, butoxyacetaldehyde, and various hydroxylated aromatic intermediates nih.gov. Further oxidation of these primary products can result in ring-opening and the formation of smaller, more soluble organic acids such as formic acid and acetic acid, and ultimately mineralization to carbon dioxide and water.
Biodegradation Mechanisms in Environmental Systems (Microbial Metabolism of Compound, Not Ecotoxicity)
Biodegradation, mediated by microorganisms, is a critical process for the removal of organic compounds from soil and water. The structure of this compound, containing both ether linkages and an aromatic ring, suggests that it may be susceptible to microbial attack, although its specific biodegradability would depend on the presence of suitably adapted microbial communities.
Aerobic Degradation: Under aerobic conditions, the initial step in the biodegradation of aromatic ethers is often an oxidative attack catalyzed by monooxygenase or dioxygenase enzymes frtr.gov. For this compound, this could involve hydroxylation of the aromatic ring or oxidation of the aliphatic ether chain. Hydroxylation of the benzene (B151609) ring would lead to the formation of hydroxylated intermediates, which can then undergo ring cleavage. Alternatively, O-dealkylation, a common pathway for ethers, would involve the cleavage of one of the ether bonds, yielding phenol and butoxyethanol, or butanol and phenoxyethanol (B1677644). These smaller molecules are generally more amenable to further biodegradation.
Anaerobic Degradation: In the absence of oxygen, the degradation of aromatic compounds is more challenging. However, specialized anaerobic microorganisms have been shown to degrade a variety of aromatic compounds researchgate.netnih.gov. The initial activation of the aromatic ring under anaerobic conditions often involves carboxylation or reduction. For ethers, reductive cleavage of the ether bond is a possible pathway. For instance, some anaerobic bacteria can cleave the ether bond of phenoxyethanol to produce phenol and acetate researchgate.net. A similar mechanism could potentially lead to the degradation of this compound, though likely at a slower rate than aerobic degradation.
The cleavage of the stable ether bond is a key step in the biodegradation of this compound. Several microbial enzyme systems are known to catalyze this reaction.
Cytochrome P450 Monooxygenases: These enzymes are widespread in bacteria, fungi, and other organisms and are known to catalyze the O-dealkylation of a wide variety of ethers. The reaction involves the insertion of an oxygen atom into a C-H bond adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously cleaves to an aldehyde and an alcohol nih.gov.
Dioxygenases: Aromatic dioxygenases initiate the degradation of many aromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. This destabilizes the aromatic structure and facilitates subsequent ring cleavage.
Lignin-Degrading Enzymes: White-rot fungi produce extracellular enzymes such as lignin peroxidases and manganese peroxidases that are capable of degrading lignin, a complex polymer containing ether linkages. These non-specific enzymes could potentially also attack the ether bonds in this compound.
Etherases: Specific enzymes that catalyze the cleavage of ether bonds have been identified in some bacteria. For example, β-etherases are involved in the degradation of lignin-related compounds osti.gov.
Table 2: Key Microbial Enzyme Systems in Ether Bond Cleavage
| Enzyme System | Type of Reaction | Typical Substrates |
|---|---|---|
| Cytochrome P450 Monooxygenases | O-dealkylation | Aromatic and aliphatic ethers |
| Aromatic Dioxygenases | Ring hydroxylation | Aromatic compounds |
| Lignin Peroxidases | Oxidative cleavage | Lignin and related compounds |
| Manganese Peroxidases | Oxidative cleavage | Lignin and related compounds |
Hydrolysis and Chemical Degradation in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For ethers, this process is generally slow under neutral pH conditions. The presence of the aromatic ring in this compound is expected to make the ether linkages more resistant to hydrolysis compared to aliphatic ethers. The electron-withdrawing nature of the phenyl group reduces the nucleophilicity of the ether oxygen, making acid-catalyzed hydrolysis more difficult wikipedia.org.
While hydrolysis under typical environmental pH conditions (pH 5-9) is likely to be a very slow process and not a significant degradation pathway, it could be accelerated at very low or high pH values, or at elevated temperatures. However, such conditions are not typical of most natural aquatic environments. Other chemical degradation pathways, such as oxidation by reactive species like hydroxyl radicals (as discussed under photochemical degradation), are likely to be more significant in aquatic systems.
Influence of pH and Temperature on Hydrolytic Stability
Ethers, such as this compound, are generally characterized by their chemical stability and resistance to hydrolysis under neutral and alkaline conditions. The ether linkage (C-O-C) is not susceptible to cleavage by water or hydroxide ions at ambient temperatures. However, under acidic conditions, particularly at elevated temperatures, ethers can undergo hydrolytic cleavage.
The mechanism of acid-catalyzed hydrolysis of ethers typically involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). This is followed by a nucleophilic attack by water or another nucleophile present in the medium. For an unsymmetrical ether like this compound, the cleavage can theoretically occur at either the butoxy-ethane or the phenoxy-ethane bond. The specific site of cleavage and the reaction rate would be influenced by the electronic and steric effects of the butyl and phenyl groups.
To provide a comprehensive understanding, detailed experimental studies would be required to determine the hydrolysis rate constants of this compound under various pH and temperature conditions. Such studies would yield data that could be presented in a format similar to the hypothetical table below.
Hypothetical Data Table on Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-life (t₁/₂) | Hydrolysis Rate Constant (k) (s⁻¹) |
|---|---|---|---|
| 4 | 25 | > 1 year | < 2.2 x 10⁻⁸ |
| 7 | 25 | Stable | Not applicable |
| 9 | 25 | Stable | Not applicable |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Reaction with Reactive Oxygen Species
In the environment, organic molecules can be degraded through reactions with various reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which is a powerful and non-selective oxidant. The reaction of ethers with hydroxyl radicals is a recognized abiotic degradation pathway, particularly in the atmosphere and in aquatic environments where these radicals are generated photochemically.
The reaction of hydroxyl radicals with ethers typically proceeds via hydrogen abstraction from a C-H bond, leading to the formation of a carbon-centered radical. In the case of this compound, there are several potential sites for hydrogen abstraction on both the butoxy and the ethoxy chains. The position of hydrogen abstraction is influenced by the bond dissociation energies of the various C-H bonds. The resulting carbon-centered radical can then undergo further reactions with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products, which may include aldehydes, ketones, and carboxylic acids, and ultimately mineralization to carbon dioxide and water.
The rate of reaction with hydroxyl radicals is a key parameter for assessing the environmental persistence of an organic compound. While no specific kinetic data for the reaction of this compound with hydroxyl radicals has been found in the literature, it is expected to be a relevant degradation pathway. For comparison, the rate constants for the reaction of hydroxyl radicals with other glycol ethers have been determined, and these values are often used in environmental fate models to estimate the atmospheric lifetime of these compounds.
A thorough assessment would involve experimental determination of the rate constant for the reaction of this compound with hydroxyl radicals. This would allow for the calculation of its atmospheric half-life and provide insights into its persistence and potential for long-range transport.
Illustrative Data on Reaction with Hydroxyl Radicals
| Parameter | Value |
|---|---|
| Assumed OH Radical Concentration (molecules cm⁻³) | 1.5 x 10⁶ |
| Hypothetical Rate Constant (kₒₕ) (cm³ molecule⁻¹ s⁻¹) | 2.0 x 10⁻¹¹ |
Note: The values in this table are for illustrative purposes and are not based on experimental data for this compound.
Role in Chemical Synthesis and Materials Science Non Property Focused
Intermediate in Complex Organic Synthesis
Precursor to Agrochemicals or Industrial Chemicals
There is no readily available information in scientific literature or patents that details the use of 1-Butoxy-2-phenoxy-ethane as a direct precursor in the synthetic pathways of specific agrochemicals (such as herbicides, insecticides, or fungicides) or other industrial chemicals. While the structural motifs present in this compound, namely the ether linkages and aromatic ring, are common in various chemical products, no documented synthetic routes originating from this specific compound were found.
Applications in Polymer Chemistry
Cross-linking Agent in Polymer Networks
The scientific literature does not describe the application of this compound as a cross-linking agent in the formation of polymer networks. Cross-linking agents typically possess two or more reactive functional groups capable of forming covalent bonds between polymer chains, a characteristic that is absent in the structure of this compound.
Solvent Applications in Specific Chemical Reactions (Non-Physical Property Focus)
While the physical properties of this compound might suggest its potential as a solvent in certain applications, there is no specific information available that details its use as a solvent in particular types of chemical reactions, such as Grignard reactions, Wittig reactions, or Suzuki couplings. The selection of a solvent for a specific chemical reaction is highly dependent on its ability to dissolve reactants and reagents, its boiling point, and its inertness under the reaction conditions. There are no published studies that investigate or recommend the use of this compound for these specific named reactions.
Role in Reaction Media for Improved Yields or Selectivity
The utility of a solvent in a chemical reaction is dictated by its physical and chemical properties, such as polarity, boiling point, and ability to solvate reactants and stabilize transition states. For a compound like this compound, which belongs to the class of glycol ethers, its potential role as a reaction medium can be inferred from the general behavior of this solvent class. wikipedia.orgalliancechemical.com
Glycol ethers are known for their versatile solvency, capable of dissolving a wide range of polar and nonpolar substances. merckmillipore.comatamanchemicals.com This characteristic is due to the presence of both ether and, in many common examples, hydroxyl functionalities. In the case of this compound, the molecule possesses two ether linkages and both aliphatic and aromatic character, suggesting it could be a good solvent for a variety of reactants. lookchem.comvulcanchem.com
The relatively high boiling point typical of glycol ethers could be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate. wikipedia.org A higher boiling point allows for a wider range of reaction temperatures, which can be crucial for optimizing reaction yields.
The polarity of the solvent plays a critical role in reaction kinetics and selectivity. The ether functional groups in this compound can coordinate with cations, which could influence the reactivity of certain reagents and potentially enhance the selectivity of a reaction. While specific data for this compound is unavailable, the general ability of ethers to influence reaction pathways is a well-established principle in organic chemistry.
Comparison with Other Solvents in Mechanistic Studies
Mechanistic studies often involve comparing reaction rates and product distributions in a variety of solvents to elucidate the reaction pathway. The choice of solvent can significantly impact whether a reaction proceeds, for example, through an SN1 or SN2 mechanism. libretexts.org
A solvent's dielectric constant and its ability to participate in hydrogen bonding are key factors. As this compound lacks a hydroxyl group, it is an aprotic solvent. Aprotic solvents with moderate polarity can be suitable for a range of reactions.
In the absence of specific studies on this compound, a hypothetical comparison can be made with other common ether solvents. For instance, in nucleophilic substitution reactions, a switch from a polar protic solvent like ethanol to an aprotic ether solvent can favor an SN2 mechanism by not solvating the nucleophile as strongly.
To illustrate the importance of the solvent in mechanistic studies, consider the general data on solvent effects on a hypothetical reaction:
| Solvent | Dielectric Constant (Approx.) | Reaction Rate (Relative) | Predominant Mechanism |
| Diethyl Ether | 4.3 | 1 | SN2 |
| Tetrahydrofuran (THF) | 7.5 | 10 | SN2 |
| Acetonitrile (B52724) | 37.5 | 1000 | SN2 |
| Ethanol | 24.5 | Varies | SN1/SN2 |
| Water | 80.1 | Varies | SN1 |
This table represents generalized data and is for illustrative purposes only. Specific values would be highly dependent on the particular reaction.
Without experimental data, the precise effect of this compound on reaction mechanisms remains speculative. Its larger size and different electronic properties compared to simpler ethers like diethyl ether or THF would likely lead to different solvation effects, which could in turn influence reaction rates and selectivities. Further research would be required to establish its specific role and to compare it meaningfully with other solvents in mechanistic studies.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Catalysts
The classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, remains a fundamental method for producing ethers like 1-Butoxy-2-phenoxy-ethane. wikipedia.orgmasterorganicchemistry.com However, future research is geared towards overcoming the limitations of this method, such as the need for stoichiometric amounts of base and the generation of salt byproducts. google.com
One promising area is the advancement of phase-transfer catalysis (PTC) . PTC can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic). dalalinstitute.comcrdeepjournal.orgslideshare.netfzgxjckxxb.com This technique can eliminate the need for expensive and hazardous anhydrous solvents, aligning with the principles of green chemistry. dalalinstitute.comfzgxjckxxb.com Chiral quaternary ammonium (B1175870) salts are also being explored as phase-transfer catalysts for asymmetric ether synthesis. dalalinstitute.com
Another avenue of exploration is the development of novel catalyst systems for C-O cross-coupling reactions. While traditionally dominated by copper and palladium catalysts, research into more abundant and less toxic metals is gaining traction. jsynthchem.com For instance, nanosized ferric hydroxide has been shown to effectively catalyze the C-O bond formation between phenols and halides. researchgate.net Future work could focus on adapting such iron-based catalysts for the synthesis of this compound. Additionally, vapor-phase etherification over solid metal oxide catalysts presents a continuous processing alternative to batch reactions, potentially offering improved efficiency and easier product separation. google.com
Redox strategies are also emerging as a powerful tool for the synthesis of sterically hindered ethers, and these methods could be adapted for the synthesis of complex derivatives of this compound. rsc.org
| Synthetic Route | Key Features | Potential Catalysts |
| Advanced Williamson Ether Synthesis | milder reaction conditions, reduced waste | Phase-transfer catalysts (e.g., quaternary ammonium salts) |
| C-O Cross-Coupling | Use of more abundant and less toxic metals | Nanosized ferric hydroxide, other iron-based catalysts |
| Vapor-Phase Etherification | Continuous processing, easier separation | Solid metal oxides (e.g., Pd on Al2O3, ZnO, TiO2) |
| Redox-Mediated Etherification | Synthesis of complex and hindered ethers | Various redox-active catalysts |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic processes, real-time monitoring of reaction kinetics and intermediate formation is crucial. Future research will likely involve the application of advanced spectroscopic techniques to the synthesis of this compound.
In-line mid-infrared (MIR) spectroscopy , particularly with attenuated total reflectance (ATR) probes, allows for the continuous monitoring of the concentrations of reactants, products, and intermediates directly within the reaction vessel. nih.govresearchgate.net This can provide valuable data for process optimization and control. researchgate.net
On-line mass spectrometry (MS) offers another powerful tool for real-time reaction analysis. By coupling a mass spectrometer to the reactor, it is possible to track the evolution of different chemical species throughout the course of the reaction. nih.gov This can be particularly useful for identifying transient intermediates and byproducts.
Operando spectroscopy , which combines spectroscopic measurements with simultaneous catalytic activity assessment, is a valuable technique for understanding catalyst behavior under actual reaction conditions. wiley.com Applying operando infrared or Raman spectroscopy to the catalytic synthesis of this compound could provide deep insights into the reaction mechanism at the catalyst surface. sustainability-directory.com
| Spectroscopic Technique | Information Gained | Advantages |
| In-line Mid-Infrared (MIR) Spectroscopy | Real-time concentration profiles of reactants and products | Non-destructive, in-situ analysis |
| On-line Mass Spectrometry (MS) | Identification of intermediates and byproducts | High sensitivity and specificity |
| Operando Spectroscopy (IR/Raman) | Mechanistic insights into catalyst function | Analysis under real reaction conditions |
High-Throughput Computational Screening for Derivatization
Computational chemistry offers a rapid and cost-effective way to explore the chemical space and identify new derivatives of this compound with desired properties. High-throughput computational screening can be employed to virtually synthesize and evaluate large libraries of related compounds. arxiv.orgrsc.orgrsc.org
Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, which is a crucial step in drug discovery and development. nih.govmdpi.comnih.govmdpi.comresearchgate.net For example, by docking a library of virtual derivatives into the active site of a target enzyme, researchers can identify promising candidates for further experimental investigation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their activities or properties. mdpi.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of novel derivatives with enhanced performance characteristics.
| Computational Method | Application | Potential Outcomes |
| High-Throughput Virtual Screening | Exploration of large virtual libraries of derivatives | Identification of novel compounds with desired properties |
| Molecular Docking | Prediction of binding affinity to biological targets | Prioritization of candidates for synthesis and testing |
| QSAR Modeling | Correlation of chemical structure with activity/properties | Predictive models to guide the design of new derivatives |
Sustainable and Green Chemical Approaches for Production and Degradation
The principles of green chemistry are increasingly influencing the chemical industry, and future research on this compound will undoubtedly focus on developing more sustainable production and degradation methods. mdpi.comresearchgate.netcdnsciencepub.comcambridgescholars.comnih.gov
For the synthesis, the use of environmentally benign solvents and catalysts is a key area of focus. Ionic liquids, for instance, are being investigated as green catalysts and solvents for the synthesis of glycol ethers. researchgate.net The development of catalytic systems that operate under milder conditions and with higher atom economy will also be a priority. acs.org Electrochemical methods for C-O bond formation are also emerging as a greener alternative to traditional synthesis. nih.gov
The biodegradation of this compound is another important area of research to assess its environmental fate. Studies on the microbial degradation of structurally related compounds, such as other aromatic ethers and phenoxy acids, can provide insights into the potential metabolic pathways. nih.govnih.govoup.comnih.gov Microorganisms, including bacteria and fungi, are known to degrade a wide range of aromatic compounds. nih.govresearchgate.net The degradation of phenoxy compounds often involves initial cleavage of the ether bond, followed by further breakdown of the aromatic ring. nih.govresearchgate.net Future research could focus on isolating and characterizing microorganisms capable of degrading this compound and elucidating the enzymatic mechanisms involved. This knowledge can be applied in bioremediation strategies for contaminated sites. iipseries.org
| Green Chemistry Aspect | Research Focus | Potential Benefits |
| Sustainable Synthesis | Use of ionic liquids, milder reaction conditions, electrochemistry | Reduced environmental impact, lower energy consumption |
| Biodegradation | Isolation of degrading microorganisms, elucidation of metabolic pathways | Understanding of environmental fate, development of bioremediation strategies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Butoxy-2-phenoxy-ethane, and how can purity be ensured?
- Methodology : The Williamson ether synthesis is a primary method, involving nucleophilic substitution between sodium phenoxide and 1-bromo-2-butoxyethane. Purification typically involves fractional distillation or column chromatography, with purity verified via GC-MS (>98%) and NMR spectroscopy (e.g., absence of residual phenol or alkyl halide peaks). Safety protocols for handling toxic intermediates (e.g., bromoethane derivatives) must align with GHS guidelines for acute toxicity (Category 4) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : H and C NMR to confirm ether linkage (δ 3.4–4.2 ppm for -O-CH- groups) and aromatic protons (δ 6.8–7.4 ppm for phenoxy).
- IR : Stretching vibrations at ~1100–1250 cm (C-O-C ether) and 1600 cm (aromatic C=C).
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereoelectronic effects in the solid state .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (acute toxicity Category 4 ).
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C, estimated).
- Waste Disposal : Neutralize with activated carbon and dispose as hazardous organic waste (avoid aquatic release due to potential ecotoxicity ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve nucleophilicity of phenoxide ions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate interfacial reactions.
- Kinetic Analysis : Monitor reaction progress via in situ FTIR to identify rate-limiting steps and adjust temperature (optimized range: 60–80°C) .
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for this compound be resolved?
- Methodology :
- Dynamic NMR : Detect conformational exchange in solution (e.g., rotational barriers around the ether linkage).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict equilibrium geometries and compare with XRD-derived torsion angles .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula discrepancies .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties of this compound?
- Methodology :
- Quality Control : Implement HPLC-UV (λ = 254 nm) to quantify trace impurities (e.g., residual solvents or byproducts).
- Stability Studies : Accelerated aging under controlled humidity/temperature (e.g., 40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of ether bonds) .
Q. How do computational models predict the environmental fate of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
